molecular formula C8H13NO4 B12438857 4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid

4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid

Cat. No.: B12438857
M. Wt: 187.19 g/mol
InChI Key: PXUZQVBYRMYRAD-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid is a heterocyclic organic compound that features a piperidine ring substituted with a methoxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Oxidation to Form the Ketone: The ketone group at the 2-position can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or other alkyl groups can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Products include alcohols or other reduced forms of the compound.

    Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.

Scientific Research Applications

4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a building block for biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group may enhance the compound’s binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid: Unique due to its specific substitution pattern and functional groups.

    4-(Hydroxymethyl)-2-oxopiperidine-4-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    4-(Methoxymethyl)-2-oxopiperidine-4-butanoic acid: Similar structure but with a butanoic acid group instead of a carboxylic acid group.

Uniqueness

This compound is unique due to its combination of a methoxymethyl group, a ketone, and a carboxylic acid group on a piperidine ring. This specific arrangement of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

4-(methoxymethyl)-2-oxopiperidine-4-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-13-5-8(7(11)12)2-3-9-6(10)4-8/h2-5H2,1H3,(H,9,10)(H,11,12)

InChI Key

PXUZQVBYRMYRAD-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCNC(=O)C1)C(=O)O

Origin of Product

United States

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